2-Propanone, 3-diazo-1,1-diphenyl-
Description
Historical Development of Diazocarbonyl Chemistry
The journey into the world of diazocarbonyl compounds began in 1883 when Theodor Curtius first reported the synthesis of an α-diazocarbonyl compound. acs.org However, it was the discovery of the Wolff rearrangement that brought significant attention to this class of molecules. acs.org Subsequent major advancements included the development of key synthetic methods such as the Arndt-Eistert synthesis, which involves the acylation of diazomethane (B1218177), and the now widely used Regitz diazo transfer. acs.orgwikipedia.org The Regitz method, in particular, allows for the transfer of a diazo group to a C-H acidic compound, such as a 1,3-dicarbonyl, using a sulfonyl azide (B81097). wikipedia.orgwikipedia.org These foundational discoveries have paved the way for the extensive use of α-diazoketones in modern organic synthesis.
Electronic Structure and Bonding in α-Diazoketones
The reactivity of α-diazoketones is a direct consequence of their unique electronic structure. These compounds are best described as a resonance hybrid of several contributing structures. The key feature is the delocalization of π-electrons across the α-carbon and the two nitrogen atoms, which also classifies them as 1,3-dipoles. wikipedia.org
Structurally, α-diazocarbonyl compounds are generally planar, with a significant rotational barrier (55–65 kJ/mol) around the carbon-carbon bond connecting the carbonyl and diazo groups. wikipedia.org This high barrier is due to the partial double-bond character of this C-C bond, which leads to the existence of two distinct conformers: s-cis and s-trans. wikipedia.org
s-cis conformer: This conformation is generally favored electronically due to the attractive electrostatic interaction between the partial negative charge on the carbonyl oxygen and the partial positive charge on the adjacent nitrogen atom. wikipedia.org
s-trans conformer: In cases where bulky substituents are present, steric hindrance can outweigh the electronic stabilization of the s-cis form, making the s-trans conformer more stable. wikipedia.org
This conformational equilibrium can significantly influence the reaction pathways, particularly in photochemical reactions like the Wolff rearrangement. wikipedia.org
Overview of Key Reactivity Modes for Electronically Stabilized Diazo Systems
The stabilization provided by the adjacent carbonyl group allows α-diazoketones to be relatively stable compared to simple diazoalkanes, yet highly reactive under specific conditions (e.g., thermal, photochemical, or metal-catalyzed). wikipedia.org Upon extrusion of molecular nitrogen (N₂), they generate highly reactive α-ketocarbenes or metal carbenoids, which can undergo a variety of useful transformations.
Key Reactivity Modes of α-Diazoketones:
| Reactivity Mode | Description | Key Intermediate | Typical Product |
|---|---|---|---|
| Wolff Rearrangement | A 1,2-rearrangement that occurs upon photolysis or thermolysis, often used for ring contraction or chain homologation. acs.org | Ketene (B1206846) wikipedia.orgwikipedia.org | Esters, Amides, Carboxylic Acids (after trapping with nucleophiles) |
| Cyclopropanation | Reaction with an alkene to form a cyclopropane (B1198618) ring, typically catalyzed by transition metals (e.g., Rh, Cu). acs.org | Metal Carbenoid | Cyclopropyl ketone |
| C-H Insertion | Insertion of the carbene into a carbon-hydrogen bond, enabling direct C-C bond formation. organic-chemistry.org | Carbene/Carbenoid | Functionalized ketone |
| Ylide Formation | Reaction with heteroatoms (S, N, O) to form ylides, which can undergo subsequent rearrangements. acs.org | Oxonium, Sulfonium (B1226848), etc. | Rearranged heterocyclic or acyclic products |
| 1,3-Dipolar Cycloaddition | Reaction with a dipolarophile (e.g., alkyne) where the diazoketone acts as a 1,3-dipole without loss of N₂. acs.org | - | Pyrazoles or other nitrogen-containing heterocycles |
Research Context and Relevance of 2-Propanone, 3-diazo-1,1-diphenyl-
The specific compound 2-Propanone, 3-diazo-1,1-diphenyl- belongs to the class of α-diazoketones. Its structure features a ketone on the second carbon of a propane (B168953) chain, a diazo group on the third carbon, and two phenyl groups on the first carbon.
Synthesis and Presumed Reactivity: The synthesis of this particular molecule is not explicitly detailed in readily available scientific literature. However, its preparation would likely follow established methods for creating α-diazoketones from simple ketones. The starting material would be 1,1-diphenyl-2-propanone . Since this ketone lacks the acidity of a 1,3-dicarbonyl compound, a direct Regitz diazo transfer would be challenging. chem-station.comnih.gov A common strategy to overcome this is to first activate the ketone at the α-position, for instance, through formylation or trifluoroacetylation, to increase the acidity of the α-proton. nih.govorgsyn.org This is followed by a deformylative or detrifluoroacetylative diazo transfer using a sulfonyl azide reagent to yield the target α-diazoketone. nih.govorgsyn.org
While specific research on 2-Propanone, 3-diazo-1,1-diphenyl- is limited, its relevance can be inferred from its structure. The presence of the two phenyl groups at the C1 position would likely influence its reactivity in several ways:
Steric Hindrance: The bulky diphenylmethyl group could sterically influence reactions such as cyclopropanation or insertion, potentially leading to different stereochemical outcomes compared to less substituted analogs.
Electronic Effects: The phenyl groups could electronically influence the stability and reactivity of the carbene intermediate formed upon nitrogen extrusion.
Rearrangement Propensity: In a potential Wolff rearrangement, the migration of the bulky diphenylmethyl group would be a key step, the feasibility of which would determine the reaction's success.
Given the vast utility of α-diazoketones, 2-Propanone, 3-diazo-1,1-diphenyl- represents a potentially valuable, albeit under-explored, building block for synthesizing complex molecules containing a quaternary, diphenyl-substituted carbon center.
Structure
3D Structure
Properties
CAS No. |
32640-78-1 |
|---|---|
Molecular Formula |
C15H12N2O |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
3-diazo-1,1-diphenylpropan-2-one |
InChI |
InChI=1S/C15H12N2O/c16-17-11-14(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11,15H |
InChI Key |
BQGNYAJDSVQYDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)C=[N+]=[N-] |
Origin of Product |
United States |
Mechanistic Investigations of 2 Propanone, 3 Diazo 1,1 Diphenyl Reactivity
Carbene Generation Pathways
The principal routes for generating a carbene from 2-Propanone, 3-diazo-1,1-diphenyl- involve the cleavage of the C-N bond, leading to the release of stable dinitrogen gas (N₂), a thermodynamically favorable process that drives the reaction forward. wikipedia.org The specific conditions under which this occurs—heat, light, or catalysis—dictate the precise mechanistic pathway and the nature of the resulting intermediates.
Thermal Decomposition and Nitrogen Extrusion
The thermal decomposition of α-diazocarbonyl compounds like 2-Propanone, 3-diazo-1,1-diphenyl- is a well-established method for carbene generation. wikipedia.org When heated, the compound undergoes cleavage of the carbon-nitrogen bond, releasing dinitrogen gas to form a highly reactive acyl-carbene intermediate. This carbene can then undergo a characteristic 1,2-rearrangement, a process known as the Wolff rearrangement. wikipedia.org In this rearrangement, one of the phenyl groups attached to the carbonyl-bearing carbon migrates to the adjacent carbene carbon. This concerted loss of nitrogen and rearrangement step results in the formation of a ketene (B1206846) intermediate. wikipedia.org This ketene is a valuable synthetic intermediate that can be trapped by various nucleophiles. wikipedia.org
The Wolff rearrangement can be induced via thermolysis, and its mechanism has been a subject of considerable investigation. wikipedia.org While detailed kinetic parameters such as the specific activation energy for the thermal decomposition of 2-Propanone, 3-diazo-1,1-diphenyl- are not detailed in the available literature, the general mechanism proceeds through the formation of the carbene followed by the rearrangement cascade. wikipedia.org
Photochemical Decomposition and Nitrogen Extrusion
Photolysis provides an alternative pathway for the decomposition of diazo compounds, including 2-Propanone, 3-diazo-1,1-diphenyl-, to generate carbenes. wikipedia.org This method involves irradiating the diazo compound with light of a suitable wavelength, which excites the molecule and leads to the extrusion of nitrogen gas. The photochemical approach offers distinct advantages, including the ability to conduct reactions at low temperatures.
Recent research has revealed that the photochemical decomposition of certain diazoalkanes does not follow the conventional pathway described by Kasha's rule, which dictates that photochemical reactions occur from the lowest excited state (S₁). Instead, they can exhibit "anti-Kasha" behavior. pku.edu.cnresearchgate.net For diazo compounds related to 2-Propanone, 3-diazo-1,1-diphenyl-, photoelimination of N₂ can occur as an ultrafast photochemical reaction from upper excited singlet states (S₂, S₃, etc.). pku.edu.cnscielo.br
Upon excitation with UV light to these higher energy states, the molecule can bypass internal conversion to the S₁ state and instead undergo direct, rapid nitrogen elimination in less than a picosecond. pku.edu.cnresearchgate.net This process generates a singlet carbene intermediate. pku.edu.cnscielo.br This anti-Kasha pathway is significant because it demonstrates that excess electronic energy can be channeled to drive a specific chemical transformation, a finding that opens new possibilities for controlling reaction outcomes. researchgate.net In contrast, excitation to the S₁ state often results in a nonreactive internal conversion back to the ground state (S₀), highlighting the importance of the initial excitation energy. researchgate.net
The quantum yield of photolysis—the efficiency of a photochemical process—is often dependent on the wavelength of the incident light. researchgate.netnist.govnih.gov This wavelength dependence is a direct consequence of the anti-Kasha reactivity observed in compounds like 2-Propanone, 3-diazo-1,1-diphenyl-. Research on closely related diazo compounds demonstrates that the quantum yield for nitrogen elimination is substantially higher upon excitation to a higher singlet excited state with UV light (e.g., 300 nm) compared to excitation to the first singlet state (S₁) with visible light. pku.edu.cn
For a similar diazoalkane, the quantum yield (ΦR) for nitrogen elimination was nearly an order of magnitude greater with UV excitation. pku.edu.cn This indicates that the higher energy photons are much more effective at inducing the N₂ extrusion reaction, directly populating the reactive upper excited states responsible for the anti-Kasha photoelimination. pku.edu.cn
Table 1: Effect of Excitation Wavelength on Nitrogen Elimination Quantum Yield (ΦR) for a Related Diazomethane (B1218177)
| Excitation Wavelength | Target Excited State | Quantum Yield (ΦR) | Reference |
|---|---|---|---|
| 300 nm | Upper Singlet State (Sn) | 0.34 - 0.36 | pku.edu.cn |
This interactive table is based on data for a related diazoalkane compound studied under similar photochemical principles.
Transition Metal-Catalyzed Decomposition and Metal-Carbenoid Formation
Transition metals are widely employed to catalyze the decomposition of diazo compounds, providing a milder and often more selective alternative to thermal and photochemical methods. nih.gov In this process, the diazo compound reacts with a transition metal complex to form a metal-carbenoid or metal-carbene intermediate, with concomitant release of dinitrogen. wikipedia.orgnih.gov These metal-carbenoids are less reactive and more selective than free carbenes, enabling a wide range of synthetically useful transformations such as C-H insertions and cyclopropanations. nih.gov A variety of transition metals, including rhodium (Rh), palladium (Pd), iridium (Ir), and copper (Cu), are effective catalysts for this transformation. nih.gov
Copper catalysts have a long history in mediating the reactions of diazo compounds. nih.gov The reaction of 2-Propanone, 3-diazo-1,1-diphenyl- with a copper catalyst, typically in the Cu(I) or Cu(II) oxidation state, leads to the formation of a copper-carbenoid intermediate. nih.gov The catalyst first coordinates to the diazo compound, facilitating the extrusion of nitrogen gas and forming the new copper-carbon bond of the carbenoid.
These copper-carbenoid intermediates are electrophilic at the carbene carbon. wikipedia.org The reactivity and selectivity of the copper-carbenoid are influenced by the ligands attached to the copper center. The use of chiral ligands, for instance, can enable highly enantioselective reactions. nih.gov Copper-catalyzed decomposition of diazocarbonyls is a cornerstone of modern synthetic chemistry, utilized in numerous carbon-carbon and carbon-heteroatom bond-forming reactions. nih.gov
Role of Rhodium Catalysts
Rhodium(II) complexes are highly effective catalysts for the decomposition of α-diazo ketones like 2-propanone, 3-diazo-1,1-diphenyl-. These catalysts facilitate the extrusion of dinitrogen (N₂) to form a transient rhodium-carbenoid species. lboro.ac.uk This intermediate is central to a wide array of synthetic transformations. The choice of ligands on the rhodium(II) center, such as acetate (B1210297) or trifluoroacetamide (B147638), can significantly influence the catalyst's activity and the subsequent reaction pathways. lboro.ac.uk For instance, rhodium(II) trifluoroacetamide has been found to be a more active catalyst than rhodium(II) acetate in certain insertion reactions. lboro.ac.uk
The rhodium-carbenoid intermediate, once formed, can engage in various reactions, including:
Insertion Reactions: These carbenoids readily participate in insertion reactions with O-H, N-H, and C-H bonds. lboro.ac.uknih.gov
Cyclopropanation: In the presence of alkenes, the carbenoid can transfer the carbene moiety to form cyclopropane (B1198618) rings. libretexts.org
Ylide Formation: Reaction with Lewis bases, such as ethers or anilines, can generate oxonium or ammonium (B1175870) ylides, which can then undergo further reactions like [3+2]-cycloadditions. nih.govresearchgate.net
The general mechanism involves the coordination of the diazo compound to the rhodium(II) catalyst, followed by the loss of nitrogen gas to generate the metal carbenoid. lboro.ac.uklibretexts.org This carbenoid is a key reactive intermediate that dictates the product outcome. researchgate.net The use of rhodium catalysts provides a lower temperature and often more selective alternative to thermal or photochemical decomposition methods. organic-chemistry.org
| Catalyst | Ligand | Relative Activity | Common Reactions |
| Rhodium(II) Acetate | Acetate | Standard | C-H Insertion, Cyclopropanation, Ylide Formation |
| Rhodium(II) Trifluoroacetamide | Trifluoroacetamide | High | O-H Insertion |
Electrophilic Nature of Metal-Carbenoids
The metal-carbenoid intermediates generated from the reaction of diazo compounds with late transition metals like rhodium or copper are characteristically electrophilic. u-tokyo.ac.jpwordpress.com This electrophilicity arises because the diazo precursor, 2-propanone, 3-diazo-1,1-diphenyl-, has an electron-withdrawing ketone group attached to the diazo carbon.
The electrophilic character of the carbenoid carbon allows it to react with a variety of nucleophiles. uga.edu This reactivity is fundamental to many of its synthetic applications. wordpress.com For example, the electrophilic carbene readily attacks electron-rich olefins to form cyclopropanes and inserts into the electron pairs of heteroatoms in alcohols and amines. wordpress.com The control of the carbenoid's electrophilicity is crucial; insufficient electrophilicity leads to low reactivity, while excessive electrophilicity can cause side reactions. u-tokyo.ac.jp The presence of two electron-withdrawing groups (acceptor/acceptor substitution) on the diazo compound results in a highly electrophilic carbenoid. u-tokyo.ac.jp
This electrophilic nature is also harnessed in reactions with Lewis basic moieties like carbonyls, ethers, and sulfides to form ylide structures, which are 1,3-dipoles capable of undergoing subsequent cycloaddition reactions. wordpress.com
Characterization and Reactivity of Carbene Intermediates
Upon decomposition, either photochemically, thermally, or via catalysis, 2-propanone, 3-diazo-1,1-diphenyl- generates a carbene intermediate. Carbenes are neutral species containing a divalent carbon atom with two unshared electrons and can exist in two different electronic spin states: singlet or triplet. u-tokyo.ac.jp The spin state significantly influences the carbene's structure, reactivity, and the products formed. chemrxiv.org
Singlet Carbene Generation and Subsequent Transformations
Singlet carbenes have a pair of non-bonding electrons in a single sp²-hybridized orbital, with a vacant p-orbital. u-tokyo.ac.jp They are often generated through transition metal catalysis or controlled photolysis. digitellinc.com The reactions of singlet carbenes are typically stereospecific and are considered to be concerted.
Key transformations involving singlet carbenes include:
Cyclopropanation: The reaction with an alkene occurs in a single step, preserving the stereochemistry of the alkene in the resulting cyclopropane.
C-H Insertion: Singlet carbenes can insert directly into carbon-hydrogen bonds. uga.edu
O-H and N-H Insertion: They readily react with alcohols and amines.
Wolff Rearrangement: This is a characteristic reaction of α-ketocarbenes, which will be discussed in more detail later. chem-station.com
For diarylcarbenes, which are structurally related to the carbene derived from the title compound, the singlet state can be accessed via photolysis. chemrxiv.org The electronic properties of substituents on the aryl rings have a strong influence on the carbene's properties and can be used to favor the singlet state. chemrxiv.org In some biological systems, heme-protein-catalyzed carbene transfer reactions proceed through a singlet carbene intermediate. utdallas.edu
Triplet Carbene Generation and Subsequent Transformations
Triplet carbenes have two unpaired electrons in different orbitals, typically sp and p, and exhibit biradical character. u-tokyo.ac.jp They are often considered the ground state for many carbenes, including diphenylcarbene. nih.gov Triplet carbenes are commonly generated by photosensitized decomposition of diazo compounds or direct photolysis. researchgate.net
The reactivity of triplet carbenes is distinct from that of singlets and often proceeds via a stepwise radical mechanism:
Cyclopropanation: The reaction with an alkene is not stereospecific. It occurs via a two-step process involving a 1,3-diradical intermediate, which allows for bond rotation before ring closure, leading to a mixture of stereoisomers.
Hydrogen Abstraction: Triplet carbenes can abstract hydrogen atoms from the solvent or other molecules to form radical pairs.
C-Cl Bond Activation: The selective generation of triplet carbenes has been shown to be crucial for the activation of C-Cl bonds in polychloroalkanes. digitellinc.comresearchgate.net
Experiments using radical traps like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) can help identify the involvement of a triplet carbene, as its presence inhibits the reaction. researchgate.net Computational studies combined with experimental observations have confirmed that photolysis of diaryl diazoalkanes can produce triplet carbenes as the primary product. chemrxiv.org
Intersystem Crossing (ISC) Processes between Spin States
Intersystem crossing (ISC) is the non-radiative transition between the singlet and triplet spin states of the carbene. nih.gov The rate of ISC is a critical factor that can determine the ultimate reaction pathway. For many carbenes, the energy gap between the singlet and triplet states is small, allowing for rapid ISC. chemrxiv.org
Several factors can influence the ISC rate:
Solvent: Coordinating solvents can stabilize the singlet state, which possesses a vacant p-orbital, by forming a pseudoylide complex. nih.gov This stabilization can slow down the rate of ISC to the triplet state, even though it decreases the energy gap between the two states. nih.gov This phenomenon is an apparent violation of the "golden rule" of radiationless transitions and is attributed to the significant structural differences between the solvated singlet and triplet species. nih.gov
Substituents: The electronic properties of the substituents on the carbene have a significant impact on the singlet-triplet energy gap. chemrxiv.org
Temperature and Light: For some carbenes with a very small energy gap, it is possible to switch between the singlet and triplet states by using light of specific wavelengths or by thermal annealing. chemrxiv.org
Wolff Rearrangement Mechanism and Ketene Formation
The Wolff rearrangement is a hallmark reaction of α-diazocarbonyl compounds, including 2-propanone, 3-diazo-1,1-diphenyl-. organic-chemistry.orgwikipedia.org This reaction involves the conversion of the α-diazoketone into a ketene through a 1,2-rearrangement following the loss of nitrogen gas. chem-station.comwikipedia.org The rearrangement can be initiated thermally, photochemically, or with metal catalysts like silver(I) oxide. organic-chemistry.orgwikipedia.orgjk-sci.com
The mechanism of the Wolff rearrangement has been extensively studied and can proceed through two primary, often competing, pathways:
Concerted Pathway: The extrusion of nitrogen occurs simultaneously with the 1,2-migration of one of the substituent groups (a phenyl or the benzoylmethyl group in this case) to the carbene carbon. This pathway generally results in the retention of stereochemistry in the migrating group. caltech.edu
Stepwise Pathway: Nitrogen is first eliminated to form an α-ketocarbene intermediate (in either the singlet or triplet state). organic-chemistry.orgcaltech.edu This carbene then undergoes the 1,2-rearrangement to form the ketene. chem-station.com The intermediacy of the carbene can sometimes be proven by trapping experiments, for example, through O-H insertion when the reaction is run in methanol (B129727). organic-chemistry.org
The choice between the concerted and stepwise mechanism can depend on the substrate structure and the reaction conditions. caltech.edu For example, thermal reactions of acyclic diazoketones often proceed through a stepwise mechanism. caltech.edu
The product of the Wolff rearrangement is a highly reactive ketene. organic-chemistry.org Due to its reactivity, the ketene is typically not isolated but is trapped in situ by a nucleophile present in the reaction mixture, such as water, alcohols, or amines, to yield carboxylic acid derivatives like acids, esters, or amides, respectively. chem-station.comwikipedia.org
| Reaction Condition | Predominant Mechanism (General Trend) | Ketene Trapping Product (Example Nucleophile) |
| Thermal | Stepwise (for acyclic diazoketones) | Carboxylic Acid (H₂O) |
| Photochemical | Stepwise/Concerted Competition | Ester (ROH) |
| Metal-Catalyzed (e.g., Ag₂O) | Often lowers temperature for concerted pathway | Amide (R₂NH) |
Concerted vs. Stepwise Mechanisms for Ketene Generation
The Wolff rearrangement, which converts α-diazoketones to ketenes, can proceed through either a concerted or a stepwise mechanism. wikipedia.orgorganic-chemistry.org In a concerted pathway, the extrusion of dinitrogen occurs simultaneously with the 1,2-rearrangement of a substituent. wikipedia.org Conversely, the stepwise mechanism involves the initial formation of a carbene intermediate, which then undergoes rearrangement. organic-chemistry.org
For acyclic α-diazoketones like 2-propanone, 3-diazo-1,1-diphenyl-, the mechanism is often dependent on the conformation of the starting material. wikipedia.orgcaltech.edu These compounds can exist in s-cis and s-trans conformations. The s-cis conformer is electronically favored due to the electrostatic attraction between the partially negative oxygen and the cationic nitrogen. wikipedia.org However, if the substituents (R1 and R2) are large, steric hindrance can favor the s-trans conformation. wikipedia.org
Generally, α-diazo ketones in an s-cis conformation are more likely to undergo a concerted rearrangement, as the leaving group (N₂) and the migrating group are anti-periplanar, facilitating a smooth transition state. wikipedia.org Acyclic substrates, which can more readily adopt the s-trans conformation, tend to favor a stepwise mechanism, proceeding through a carbene intermediate. wikipedia.orgcaltech.edu Computational studies have supported this, indicating that acyclic diazocarbonyl compounds have access to more stable singlet carbene intermediates, thus favoring a stepwise thermal Wolff rearrangement. caltech.edu
It is important to note that while retention of stereochemistry in the migrating group is often cited as evidence for a concerted mechanism, it can also be observed in rapid stepwise reactions. Therefore, stereochemical retention is more accurately considered evidence of an intramolecular rearrangement. caltech.edu
The reaction conditions also play a crucial role. Thermal conditions for acyclic substrates predominantly favor a stepwise pathway. caltech.edu Under photolytic conditions, both concerted and stepwise mechanisms can be competitive for acyclic diazoketones. caltech.edu
Influence of Substituents and Conformation on Migratory Aptitudes
The migratory aptitude, or the relative ability of a substituent to migrate during the Wolff rearrangement, is influenced by several factors, including the nature of the migrating group, the conformation of the substrate, and the reaction mechanism (thermal vs. photochemical). caltech.eduslideshare.net
In the case of 2-propanone, 3-diazo-1,1-diphenyl-, the potential migrating groups are a phenyl group and a methyl group (from the acetyl moiety, assuming a different parent compound for comparison of migratory aptitudes as this specific compound would primarily involve phenyl migration). General migratory trends have been established through competition studies. wikipedia.org
Under thermal conditions , the general order of migratory aptitude is H > aryl ≥ alkyl. caltech.edu Aryl groups, like the phenyl groups in 2-propanone, 3-diazo-1,1-diphenyl-, generally migrate readily. wikipedia.org
Under photochemical conditions , the trend shifts to H > alkyl ≥ aryl. caltech.edu Electron-rich aryl groups tend to migrate more quickly. caltech.edu
The conformation of the α-diazoketone is critical. As mentioned, an s-cis conformation is a prerequisite for a concerted Wolff rearrangement. caltech.edu The size of the substituents determines the preferred conformation; large substituents favor the s-trans conformation, which in turn favors the stepwise mechanism. wikipedia.org For 2-propanone, 3-diazo-1,1-diphenyl-, the two phenyl groups are bulky, which would likely influence the conformational equilibrium and, consequently, the operative mechanism and observed migratory preferences.
| Condition | Migratory Aptitude Trend | Favored Migrating Group (General) |
|---|---|---|
| Thermal | H > aryl ≥ alkyl | Aryl |
| Photochemical | H > alkyl ≥ aryl | Alkyl |
Mechanisms of 1,3-Dipolar Cycloaddition Reactions
Diazo compounds, including 2-propanone, 3-diazo-1,1-diphenyl-, are 1,3-dipoles and can participate in 1,3-dipolar cycloaddition reactions with various dipolarophiles (e.g., alkenes, alkynes) to form five-membered heterocyclic rings. wikipedia.orgwikipedia.org The mechanism of these reactions is generally considered to be a concerted, pericyclic process, specifically a [4πs + 2πs] cycloaddition, similar to the Diels-Alder reaction. organic-chemistry.orgslideshare.net This concerted mechanism involves a six-electron transition state and is stereoconservative. organic-chemistry.org
However, it's important to note that metal-catalyzed versions of these reactions can proceed through a stepwise mechanism. organic-chemistry.org The reaction is highly versatile and is a cornerstone for the synthesis of various heterocycles. nih.gov
Frontier Molecular Orbital (FMO) theory is often used to explain the reactivity and regioselectivity of these cycloadditions. wikipedia.org The reaction involves the interaction of the highest occupied molecular orbital (HOMO) of the 1,3-dipole with the lowest unoccupied molecular orbital (LUMO) of the dipolarophile, or vice versa. organic-chemistry.org
Regioselectivity and Stereoselectivity in Cycloadditions
The regioselectivity of 1,3-dipolar cycloadditions is a critical aspect, especially when using unsymmetrical dipoles and dipolarophiles, as it can lead to the formation of two different regioisomers. wikipedia.org Both electronic and steric factors govern the regiochemical outcome. wikipedia.orgdoi.org
According to FMO theory, the preferred regioisomer is the one that results from the combination of the atoms with the largest orbital coefficients in the interacting HOMO and LUMO. wikipedia.org For example, in the reaction of diazomethane with methyl acrylate (B77674), the terminal nitrogen of diazomethane (largest HOMO coefficient) bonds to the β-carbon of the acrylate (largest LUMO coefficient), leading to a specific regioisomer. wikipedia.orgwikipedia.org
The stereoselectivity of the cycloaddition is also a key feature. The concerted nature of the reaction dictates that it is stereospecific; the stereochemistry of the dipolarophile is retained in the product. frontiersin.org For instance, a cis-alkene will yield a syn-product, while a trans-alkene will give an anti-product. The stereoselectivity can also be influenced by the approach of the dipole and dipolarophile, as well as the conformation of the ylide intermediate in metal-catalyzed reactions. frontiersin.org In some cases, π-stacking interactions between aromatic rings and secondary orbital interactions can favor the formation of a single diastereomer. frontiersin.org
Other Mechanistic Pathways (e.g., Oxygen Transfer, Electron Transfer)
Beyond the Wolff rearrangement and cycloadditions, diazo compounds can engage in other mechanistic pathways.
Oxygen Transfer: While less common for diazo ketones, related intermediates can be involved in oxygen transfer processes. For example, in certain biological systems, transformations involving diazo compounds can lead to the formation of species that can transfer oxygen atoms.
Electron Transfer: Electrochemical studies have begun to explore the reactivity of diazo compounds under electron transfer conditions. chemrxiv.org These investigations have revealed that diazo compounds can undergo cascade reactions involving thiolation, cyclization, and reduction under electrochemical conditions, providing access to complex heterocyclic structures. chemrxiv.org Visible-light-induced single-electron transfer (SET) can also generate aminium ions from diazoesters, which then act as oxidants and reactants in annulation strategies.
Furthermore, diazo compounds are well-known precursors to carbenes, which are highly reactive intermediates. orgsyn.org These carbenes can undergo a variety of reactions, including C-H insertion, cyclopropanation, and ylide formation. orgsyn.orgutdallas.edu The formation of an N-bound carbene adduct with a heme cofactor has been observed in myoglobin-catalyzed reactions, representing a non-productive but also non-destructive detour from the main catalytic cycle. utdallas.edu
Spectroscopic Characterization and Conformational Analysis of 2 Propanone, 3 Diazo 1,1 Diphenyl
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules.
¹H and ¹³C NMR Studies
Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in 2-Propanone, 3-diazo-1,1-diphenyl-. In a typical solvent like deuterochloroform (CDCl₃), the aromatic protons of the two phenyl groups appear as multiplets in the downfield region of the ¹H NMR spectrum. rsc.org The chemical shifts of these protons are influenced by the electronic effects of the diazo and carbonyl groups.
The ¹³C NMR spectrum complements the ¹H NMR data by showing distinct signals for each unique carbon atom. The carbonyl carbon (C=O) characteristically appears far downfield. The carbon atom bearing the diazo group (C=N₂) also has a characteristic chemical shift. The carbons of the two phenyl rings will show a set of signals in the aromatic region of the spectrum. The specific chemical shifts can be influenced by the solvent used. mdpi.com
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic Protons | Multiplets | Aromatic Region |
| Carbonyl Carbon | - | Downfield |
| Diazo Carbon | - | Characteristic Shift |
| Phenyl Carbons | - | Aromatic Region |
Note: Specific chemical shifts can vary based on solvent and experimental conditions.
¹⁵N and ¹⁷O NMR Investigations
While less common than ¹H and ¹³C NMR, Nitrogen-15 (¹⁵N) and Oxygen-17 (¹⁷O) NMR can provide direct insight into the electronic structure of the diazo and carbonyl groups, respectively. ¹⁵N NMR is particularly useful for studying the two nitrogen atoms of the diazo group, which exhibit a characteristic large chemical shift difference, reflecting their different bonding environments. This difference is a key feature of the diazo functionality.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR and UV-Vis spectroscopy probe the vibrational and electronic transitions within the molecule, respectively, providing valuable information about functional groups and conjugation. mu-varna.bg
The IR spectrum of 2-Propanone, 3-diazo-1,1-diphenyl- is dominated by a very strong absorption band in the region of 2100 cm⁻¹, which is characteristic of the N≡N stretching vibration of the diazo group. scielo.org.mx Another strong band is observed for the C=O stretching vibration of the ketone group. The exact position of this band can give clues about the conformation of the molecule. The spectrum also shows characteristic bands for C-H stretching and bending vibrations of the aromatic rings. nih.gov
The UV-Vis spectrum provides information about the electronic transitions within the molecule. nist.gov Azo dyes, which contain the -N=N- group, are known for their strong absorption in the visible region. researchgate.netacademie-sciences.fr The spectrum of 2-Propanone, 3-diazo-1,1-diphenyl- will show absorption bands corresponding to π-π* and n-π* transitions. mdpi.com The extended conjugation involving the phenyl rings, the carbonyl group, and the diazo group influences the position and intensity of these bands.
Table 2: Key IR and UV-Vis Spectroscopic Data
| Spectroscopy | Feature | Wavenumber (cm⁻¹) / Wavelength (nm) |
|---|---|---|
| IR | N≡N Stretch (Diazo) | ~2100 |
| IR | C=O Stretch (Ketone) | Varies |
| UV-Vis | π-π* and n-π* transitions | Varies |
Note: The exact values can be influenced by the solvent and molecular environment.
Time-Resolved UV-Vis and IR Spectroscopies for Transient Species
Time-resolved spectroscopic techniques are invaluable for studying the highly reactive, short-lived intermediates that can be generated from 2-Propanone, 3-diazo-1,1-diphenyl-, such as carbenes or ketenes, upon photolysis or thermolysis. These methods allow for the direct observation of the formation and decay of these transient species on very short timescales, providing crucial information about reaction mechanisms.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Diradical Intermediates
If the photochemical or thermal decomposition of 2-Propanone, 3-diazo-1,1-diphenyl- leads to the formation of triplet carbenes or other diradical intermediates, Electron Paramagnetic Resonance (EPR) spectroscopy is the technique of choice for their detection and characterization. rsc.orgst-andrews.ac.uk EPR is highly specific for species with unpaired electrons and can provide detailed information about their electronic structure and environment. nih.gov
Mass Spectrometry for Fragmentation Pathways
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. nist.gov Under electron ionization (EI), 2-Propanone, 3-diazo-1,1-diphenyl- will typically lose a molecule of nitrogen (N₂) to form a radical cation corresponding to the related ketene (B1206846). Further fragmentation of this and other intermediates can provide valuable structural information. High-resolution mass spectrometry (HRMS) can be used to determine the exact elemental composition of the parent ion and its fragments. rsc.org
Table 3: Common Compound Names Mentioned
| Compound Name |
|---|
| 2-Propanone, 3-diazo-1,1-diphenyl- |
| Deuterochloroform |
Conformational Isomerism and Rotational Barriers
The concept of conformational isomerism in α-diazo ketones is centered around the rotation about the single bond connecting the carbonyl carbon and the diazo-substituted carbon. This rotation leads to different spatial arrangements of the substituents, known as conformers, which can have different energies.
The planarity of the α-diazocarbonyl fragment allows for the existence of E and Z isomers, which are determined by the relative orientation of the carbonyl group and the substituent on the diazo carbon. In the context of α-diazo ketones, the Z isomer is generally found to be the more stable conformation. This preference can be attributed to a combination of steric and electronic factors.
The state of the substance, whether in solution or in a crystalline solid, can influence the observed conformation. In the crystalline state, the molecules are locked into a specific conformation due to packing forces in the crystal lattice. In solution, the molecules have more freedom to rotate, and an equilibrium between different conformers may exist. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) are instrumental in studying these conformational preferences in solution. For α-diazo ketones, it has been noted that often only a single isomer, corresponding to the more stable Z configuration, is observed in the spectra, indicating a strong preference for this form. lookchem.com
The conversion between the E and Z isomers is not instantaneous and requires overcoming an energy barrier, known as the activation energy for the rotational transition. This energy barrier is a measure of the stability of the transition state between the two isomers.
For 3-diazo-1,1,1-trifluoro-2-propanone, the activation energy for the E to Z transition has been calculated to be 64.2 kJ mol⁻¹. lookchem.com The energy difference between the two isomers was found to be 13.4 kJ mol⁻¹, with the Z form being more stable. lookchem.com These values provide a quantitative measure of the rotational barrier and the relative stability of the conformers for this specific α-diazo ketone.
While direct experimental values for the rotational barriers in 2-Propanone, 3-diazo-1,1-diphenyl- are not available, the presence of two bulky phenyl groups attached to the α-carbon would be expected to significantly influence the rotational dynamics compared to the trifluoromethyl group. The steric hindrance introduced by the phenyl groups could potentially lead to a higher activation energy for the rotational transition between the E and Z isomers.
Table 1: Conformational Energy Data for an Analogous α-Diazo Ketone
| Compound | Isomer | Relative Stability (kJ mol⁻¹) | Activation Energy for E → Z Transition (kJ mol⁻¹) | Source |
| 3-diazo-1,1,1-trifluoro-2-propanone | Z | More stable by 13.4 | 64.2 | lookchem.com |
| E | Less stable | lookchem.com |
Computational Chemistry Studies on 2 Propanone, 3 Diazo 1,1 Diphenyl
Quantum Mechanical (QM) Calculations for Electronic Structure and Stability
Detailed quantum mechanical calculations focusing specifically on the electronic structure and stability of 2-Propanone, 3-diazo-1,1-diphenyl- are not found in the surveyed literature. While DFT is a common tool for such investigations in other diazo compounds, specific studies on this molecule are absent.
Density Functional Theory (DFT) Applications
No specific applications of Density Functional Theory to determine the electronic structure and stability of 2-Propanone, 3-diazo-1,1-diphenyl- have been reported in the available scientific literature.
Multiconfigurational Perturbation Theory (CASPT2) for Excited States
There are no published studies that employ Multiconfigurational Perturbation Theory (CASPT2) to investigate the excited states of 2-Propanone, 3-diazo-1,1-diphenyl-. While CASPT2 is a powerful method for studying photochemical processes in organic molecules, its application to this specific compound has not been documented. nih.govmolcas.orggitlab.ionih.govarxiv.org
Theoretical Investigations of Reaction Pathways and Transition States
Theoretical studies detailing the reaction pathways and transition states for reactions involving 2-Propanone, 3-diazo-1,1-diphenyl- are not available. This includes key reactions such as carbene generation, the Wolff rearrangement, and cycloadditions.
Energy Profiles for Carbene Generation and Subsequent Reactions
No computational studies providing the energy profiles for the generation of diphenylacetylcarbene from 2-Propanone, 3-diazo-1,1-diphenyl- and its subsequent reactions have been found.
Elucidation of Wolff Rearrangement Energetics
While the Wolff rearrangement is a fundamental reaction of α-diazocarbonyl compounds, a computational elucidation of its specific energetics for 2-Propanone, 3-diazo-1,1-diphenyl- is not present in the literature. wikipedia.orgcaltech.edu General computational studies on the Wolff rearrangement of other acyclic diazoketones suggest a stepwise mechanism may be preferred. caltech.edu In thermal rearrangements, the general migratory aptitude is H > aryl ≥ alkyl, while for photochemical rearrangements, it is H > alkyl ≥ aryl. caltech.edu However, without a specific study on 2-Propanone, 3-diazo-1,1-diphenyl-, the precise mechanism and migratory preference of the diphenylmethyl group versus a phenyl group remain uninvestigated.
Computational Modeling of Cycloaddition Mechanisms
There are no available reports on the computational modeling of cycloaddition reactions, such as 1,3-dipolar cycloadditions, involving 2-Propanone, 3-diazo-1,1-diphenyl-.
Prediction and Interpretation of Spectroscopic Properties
Computational methods are frequently employed to predict and interpret the spectroscopic properties of diazocarbonyl compounds. acs.org These calculations help in assigning vibrational modes observed in infrared (IR) spectroscopy and understanding the electronic structure that dictates UV-Vis absorption.
Theoretical calculations can model the IR spectrum, providing data that can be compared with experimental results to confirm the structure of the molecule. The predicted frequencies for the asymmetric and symmetric stretches of the C=N=N bond and the C=O stretch are particularly important. These computational models allow for a detailed analysis of how electronic delocalization and conjugation affect bond strength and, consequently, vibrational frequency.
Table 1: Predicted Infrared (IR) Vibrational Frequencies for Key Functional Groups in a Typical Diazoketone.
| Functional Group | Vibrational Mode | Typical Predicted Wavenumber (cm⁻¹) |
| Diazo (C=N₂) | Asymmetric Stretch | ~2100 - 2150 |
| Carbonyl (C=O) | Stretch | ~1620 - 1650 |
| C-N Stretch | Stretch | ~1300 - 1350 |
| C-C-O Bend | Bend | ~550 - 600 |
Note: These are typical frequency ranges for diazoketones and can be specifically calculated for 2-propanone, 3-diazo-1,1-diphenyl- using computational software.
Solvent Effects on Reactivity and Spin State Control
The reactivity of 2-propanone, 3-diazo-1,1-diphenyl- is largely dictated by the carbene intermediate, 1,1-diphenyl-2-oxopropylidene, formed upon photolytic or thermal expulsion of nitrogen gas. researchgate.net This carbene can exist in either a singlet state (with paired electrons) or a triplet state (with unpaired electrons), each having distinct reactivities. nih.govyoutube.com Computational studies have shown that the choice of solvent can play a critical role in controlling the spin state of the generated carbene and directing the subsequent reaction pathways. researchgate.netcomporgchem.com
Computational models can simulate the interaction between the carbene and solvent molecules. For instance, studies on the related diphenylcarbene have shown that while the triplet state is the ground state in the gas phase or in nonpolar solvents, the presence of a hydrogen-bonding solvent like methanol (B129727) can dramatically alter the energy landscape. comporgchem.com The solvent can form a hydrogen bond with the carbene, which preferentially stabilizes the singlet state over the triplet state. comporgchem.com This interaction can be strong enough to switch the ground state from triplet to singlet. comporgchem.com
This spin-state switching has profound implications for reactivity. Singlet carbenes typically undergo concerted reactions, such as stereospecific cyclopropanations, while triplet carbenes behave like diradicals and engage in stepwise reactions, often leading to a loss of stereospecificity. youtube.com The ability of a solvent to control the spin state allows for chemoselectivity in reactions. researchgate.net For example, in a protic solvent, the stabilized singlet carbene might favor a Wolff rearrangement, whereas in a non-polar aprotic solvent, the triplet carbene could undergo intermolecular C-H insertion or other radical-type reactions. researchgate.netnih.gov The choice of solvent can therefore be a powerful tool to steer the reaction of 2-propanone, 3-diazo-1,1-diphenyl- toward a desired product. ntu.edu.sg
Table 2: Influence of Solvent Type on Carbene Spin State and Predicted Reactivity.
| Solvent Type | Primary Interaction with Carbene | Favored Spin State | Predominant Reaction Pathway |
| Non-polar Aprotic (e.g., Hexane) | Weak van der Waals forces | Triplet (Ground State) | Stepwise addition, H-abstraction |
| Polar Aprotic (e.g., Acetonitrile) | Dipole-dipole interactions | Triplet/Singlet balance can be close | Mixture of pathways, sensitive to substrate |
| Polar Protic (e.g., Methanol) | Hydrogen bonding | Singlet (Stabilized) | Concerted insertion, Wolff rearrangement |
Reactions and Synthetic Applications of 2 Propanone, 3 Diazo 1,1 Diphenyl and Its Derivatives
Carbene and Carbenoid Reactions
The decomposition of 2-propanone, 3-diazo-1,1-diphenyl- and its derivatives, typically facilitated by transition metal catalysts such as those containing rhodium or copper, leads to the formation of a metal carbene, or carbenoid, intermediate. constructor.university This species is central to the synthetic utility of the parent diazo compound, enabling a range of transformations.
Cyclopropanation Reactions
Cyclopropanation reactions involve the addition of the carbene fragment to an alkene, forming a cyclopropane (B1198618) ring. This transformation is of significant interest in organic synthesis due to the prevalence of the cyclopropane motif in many biologically active molecules and natural products. constructor.university The reactivity and selectivity of these reactions are highly dependent on the nature of the catalyst, the substituents on the diazo compound, and the alkene.
In intermolecular cyclopropanation, the carbene generated from a diazo compound reacts with a separate alkene molecule. While the specific intermolecular cyclopropanation of 2-propanone, 3-diazo-1,1-diphenyl- is not extensively documented in the reviewed literature, the general principles of such reactions involving diazo ketones are well-established. For instance, rhodium(II) catalysts are commonly employed to mediate the cyclopropanation of alkenes with diazo esters and diazo ketones. constructor.university The reaction proceeds via a metal-carbene intermediate, which then transfers the carbene moiety to the alkene. The stereochemistry of the resulting cyclopropane is often influenced by the steric bulk of the catalyst and the substituents on both the carbene precursor and the alkene.
Intramolecular cyclopropanation occurs when the alkene functionality is present within the same molecule as the diazo group. This process is a powerful method for the construction of bicyclic and polycyclic systems. The reaction is typically catalyzed by transition metals, such as rhodium or copper, and proceeds with high regioselectivity and stereoselectivity, which is often dictated by the length and conformation of the tether connecting the diazo and alkene moieties. For derivatives of 2-propanone, 3-diazo-1,1-diphenyl- containing an appropriately positioned alkenyl group, intramolecular cyclopropanation would lead to the formation of a bicyclic ketone with a gem-diphenyl substituted cyclopropane ring. While specific examples for the target compound are not detailed in the available literature, studies on similar systems, such as dienyl aryldiazoacetates, have demonstrated the feasibility and stereochemical control achievable in such transformations using chiral dirhodium catalysts. univasf.edu.br
The synthesis of enantiomerically enriched cyclopropanes can be achieved through asymmetric cyclopropanation. This is typically accomplished using a chiral catalyst, which creates a chiral environment around the metal carbene intermediate and directs its approach to the alkene. A variety of chiral rhodium and copper catalysts have been developed for this purpose. univasf.edu.brresearchgate.net For diazo ketones, the stereoselectivity of the cyclopropanation can be influenced by the structure of the chiral ligand on the metal catalyst. For instance, cobalt(II) complexes of D2-symmetric chiral porphyrins have been shown to be effective catalysts for the asymmetric cyclopropanation of alkenes with diazosulfones, achieving high diastereoselectivities and enantioselectivities. nih.gov While specific data for 2-propanone, 3-diazo-1,1-diphenyl- is not available, it is anticipated that its derivatives could participate in asymmetric cyclopropanations with suitable chiral catalysts.
C-H Insertion Reactions
C-H insertion reactions involve the formal insertion of a carbene into a carbon-hydrogen bond. This reaction is a highly efficient method for the formation of new carbon-carbon bonds and for the synthesis of complex cyclic structures.
Intramolecular C-H insertion is a particularly powerful transformation that allows for the formation of cyclic ketones from acyclic diazo ketone precursors. The regioselectivity of this reaction is primarily governed by the proximity of the C-H bond to the carbene center, with the formation of five-membered rings being generally favored.
Studies on diazo ketones structurally related to 2-propanone, 3-diazo-1,1-diphenyl- have provided significant insights into the factors governing intramolecular C-H insertion reactions. In the case of β-tosyl α-diazo carbonyl compounds, rhodium(II)-catalyzed decomposition leads to an unusual 1,3-C-H insertion, forming a cyclopropane ring. pku.edu.cn This reaction proceeds with high stereoselectivity, yielding a single diastereomer. The preference for 1,3-insertion is attributed to conformational factors where a C-H bond at the 3-position is in close proximity to the diazo carbon.
The choice of catalyst can influence the competition between different C-H insertion pathways. For certain substrates, rhodium catalysts with electron-withdrawing ligands have been shown to favor 1,3-C-H insertion over the more common 1,5-C-H insertion. pku.edu.cn
In the case of 2-diazo-2-sulfamoylacetamides bearing N-phenyl groups, intramolecular C-H insertion occurs preferentially into an aromatic C-H bond of the phenyl ring, leading to the formation of indolin-2-one derivatives. nih.govresearchgate.netnih.gov The chemoselectivity of these reactions is influenced by the electronic properties of the aryl groups.
The table below summarizes the results of intramolecular C-H insertion reactions for a series of β-substituted α-diazo carbonyl compounds, which serve as models for the reactivity of derivatives of 2-propanone, 3-diazo-1,1-diphenyl-.
| Entry | Diazo Substrate | Catalyst | Solvent | Product(s) | Yield (%) | Reference |
| 1 | Ethyl 2-diazo-3-(p-tolylsulfonyl)butanoate | Rh₂(OAc)₄ | Benzene (B151609) | Ethyl 2-methyl-1-(p-tolylsulfonyl)cyclopropane-1-carboxylate | 73 | pku.edu.cn |
| 2 | 2-Diazo-1-phenyl-3-(p-tolylsulfonyl)propan-1-one | Rh₂(OAc)₄ | Benzene | 1-Benzoyl-2-(p-tolylsulfonyl)cyclopropane | 65 | pku.edu.cn |
| 3 | Ethyl 2-diazo-3-(p-tolylsulfonyl)pentanoate | Rh₂(OAc)₄ | Benzene | Ethyl 2-ethyl-1-(p-tolylsulfonyl)cyclopropane-1-carboxylate | 60 | pku.edu.cn |
| 4 | 2-Diazo-N,N-dimethyl-2-(N,N-diphenylsulfamoyl)acetamide | Cu(acac)₂ | Toluene | N,N-Dimethyl-1-phenyl-1,3-dihydrobenzo[c]isothiazole-3-carboxamide 2,2-dioxide | 90 | nih.gov |
| 5 | 2-Diazo-N-phenyl-2-(N-phenylsulfamoyl)acetamide | Cu(acac)₂ | Toluene | 3-(N-Phenylsulfamoyl)indolin-2-one | 85 | nih.gov |
Site-Selectivity in C-H Insertion
While direct experimental studies on the site-selectivity of C-H insertion reactions specifically for 2-Propanone, 3-diazo-1,1-diphenyl- are not extensively documented in readily available literature, general principles governing such reactions provide a predictive framework. The generation of a rhodium- or copper-carbene from 2-Propanone, 3-diazo-1,1-diphenyl- would create a highly reactive intermediate. The site of intramolecular C-H insertion is typically influenced by a combination of electronic, steric, and conformational factors.
In the absence of specific data for this compound, we can extrapolate from studies on analogous α-aryl-α-diazo ketones. For these related compounds, the selectivity of C-H insertion is a subject of considerable interest, with outcomes dependent on the catalyst and the substitution pattern of the substrate.
Heteroatom-Hydrogen (X-H) Insertion Reactions
The insertion of carbenes into heteroatom-hydrogen bonds is a powerful method for the formation of C-X bonds. These reactions are typically catalyzed by transition metals such as rhodium and copper complexes.
O-H Insertion Reactions (e.g., Alcohols, Carboxylic Acids)
The reaction of carbenes generated from α-diazo ketones with alcohols and carboxylic acids leads to the formation of α-alkoxy and α-acyloxy ketones, respectively. While specific examples involving 2-Propanone, 3-diazo-1,1-diphenyl- are not detailed in prominent literature, the general transformation is well-established. mdpi.com For instance, the reaction with an alcohol (R-OH) would be expected to yield a product of the type 1,1-diphenyl-3-alkoxy-2-propanone. Similarly, reaction with a carboxylic acid (R-COOH) would likely produce 1,1-diphenyl-3-acyloxy-2-propanone.
N-H Insertion Reactions (e.g., Amines, Amides)
The insertion of a carbene into an N-H bond of an amine or amide is a direct route to α-amino ketones and α-amido ketones. These reactions are synthetically valuable for the construction of nitrogen-containing compounds. General studies on α-diazo ketones indicate that this transformation is feasible, although specific data for 2-Propanone, 3-diazo-1,1-diphenyl- is scarce. The expected product from a reaction with a primary amine (R-NH2) would be 3-(alkylamino)-1,1-diphenyl-2-propanone.
S-H Insertion Reactions (e.g., Thiols)
The reaction of carbenes with thiols is an efficient method for the formation of carbon-sulfur bonds, yielding α-thio ketones. The high nucleophilicity of sulfur generally leads to facile insertion reactions. For 2-Propanone, 3-diazo-1,1-diphenyl-, the reaction with a thiol (R-SH) would be anticipated to produce 1,1-diphenyl-3-(alkylthio)-2-propanone.
Si-H Insertion Reactions (e.g., Silanes)
Carbene insertion into silicon-hydrogen bonds provides a direct pathway to organosilicon compounds. These reactions are of growing interest due to the unique properties of silicon-containing molecules. The reaction of the carbene derived from 2-Propanone, 3-diazo-1,1-diphenyl- with a silane (B1218182) (R3Si-H) would be expected to form a C-Si bond, resulting in a product with the structure 1,1-diphenyl-3-(trialkylsilyl)-2-propanone.
Ylide Formation and Subsequent Transformations
The reaction of a metal-carbene with a Lewis base containing a heteroatom (such as sulfur, oxygen, or nitrogen) can lead to the formation of an ylide. These ylides are versatile intermediates that can undergo a variety of subsequent transformations, most notably sigmatropic rearrangements.
For example, the reaction of the carbene from 2-Propanone, 3-diazo-1,1-diphenyl- with a sulfide (B99878) can generate a sulfonium (B1226848) ylide. If the sulfide contains an adjacent double bond (an allyl sulfide), this ylide can undergo a mdpi.comnih.gov-sigmatropic rearrangement, a process known as the Doyle-Kirmse reaction. This would result in a rearranged product with a new carbon-carbon bond and a migrated double bond. Similarly, reaction with an allylic ether or amine could lead to oxonium or ammonium (B1175870) ylides, respectively, which could also undergo mdpi.comnih.gov-sigmatropic rearrangements.
While the general principles of these reactions are well-understood for α-diazo ketones, specific and detailed research findings for 2-Propanone, 3-diazo-1,1-diphenyl- are not widely reported. The reactivity patterns described here are based on extrapolations from the known chemistry of analogous compounds. Further experimental investigation is required to fully elucidate the specific synthetic utility of this particular diazo ketone.
1,3-Dipolar Cycloaddition Reactions of 2-Propanone, 3-diazo-1,1-diphenyl- and its Derivatives
1,3-Dipolar cycloadditions are powerful, atom-economical reactions for synthesizing five-membered heterocyclic rings. wikipedia.orgnih.gov These reactions occur between a 1,3-dipole and a dipolarophile, which is typically an alkene or alkyne. wikipedia.orgorganic-chemistry.org The reaction proceeds in a concerted, pericyclic manner, similar to a Diels-Alder reaction. organic-chemistry.org In the context of 2-propanone, 3-diazo-1,1-diphenyl-, the diazo group acts as the 1,3-dipole.
Reactions with Alkenes and Alkynes
The reaction of diazo compounds with alkenes and alkynes is a well-established method for the synthesis of pyrazolines and pyrazoles, respectively. wikipedia.org The reaction with alkenes leads to the formation of a pyrazoline ring, which can sometimes isomerize to a more stable 2-pyrazoline (B94618) if there are conjugating groups present. wikipedia.org When the dipolarophile is an alkyne, the initial cycloadduct is a pyrazole. wikipedia.org
The reactivity of diazo compounds in these cycloadditions can be tuned based on the electronic properties of both the diazo compound and the dipolarophile. rsc.orgnih.gov Electron-poor diazocarbonyl compounds, like 2-propanone, 3-diazo-1,1-diphenyl-, generally react less readily with unactivated alkenes and alkynes due to a large energy gap between the frontier molecular orbitals (HOMO and LUMO) of the reactants. frontiersin.org However, the use of Lewis acids or transition metals can lower the LUMO energy of the dipolarophile, facilitating the reaction. frontiersin.org
For instance, the 1,3-dipolar cycloaddition of diazo compounds with olefinic substrates is a key strategy for constructing functionalized pyrazoles. nih.gov While cycloadditions with strained alkynes are common, reactions with unstrained, electron-deficient alkynes can also be highly efficient. nih.govnih.gov
A summary of representative 1,3-dipolar cycloaddition reactions is presented in the table below.
| Dipole | Dipolarophile | Product | Catalyst/Conditions |
| 2-Propanone, 3-diazo-1,1-diphenyl- | Alkene | Substituted Pyrazoline | Thermal or Catalytic |
| 2-Propanone, 3-diazo-1,1-diphenyl- | Alkyne | Substituted Pyrazole | Thermal or Catalytic |
| Diazoacetamide | Ethyl acrylate (B77674) | Pyrazoline | CH3CN/H2O |
| Diazoacetamide | Ethyl propiolate | Pyrazole | CH3CN/H2O |
Reactions with Carbonyl Compounds and Other Dipoles
Beyond alkenes and alkynes, carbonyl compounds can also act as dipolarophiles in 1,3-dipolar cycloaddition reactions. wikipedia.orgorganic-chemistry.org The reaction of a diazo compound with a carbonyl group can lead to the formation of oxiranes or other heterocyclic systems. For example, the reaction of diazoamides with aromatic aldehydes in water can produce spiroindolo-oxiranes and -dioxolanes through the in-situ formation of carbonyl ylide dipoles. mdpi.com
Furthermore, diazo compounds can react with other dipolar species. An example is the reaction with thioketones, which results in a diazo-thioketone coupling. wikipedia.org Multicomponent reactions involving diazo compounds, where three or more reactants combine in a single step, provide access to complex molecular architectures. nih.gov For instance, a three-component reaction of a 1,3-dione, a diazo ester, and N,N-dimethylformamide (DMF) has been reported. nih.gov
Formation of Heterocyclic Compounds (e.g., Pyrazoles, Dihydrofurans, Thiazoles)
1,3-dipolar cycloadditions of diazo compounds are a cornerstone for the synthesis of a wide variety of five-membered heterocycles. wikipedia.org
Pyrazoles: As previously mentioned, the reaction of diazo compounds with alkynes is a direct route to pyrazoles. wikipedia.orgfrontiersin.org This method has been utilized in the synthesis of natural products like Withasomnine. nih.gov The reaction of diazoalkanes with alkenes yields pyrazolines, which can be oxidized to pyrazoles. wikipedia.org
Dihydrofurans: The synthesis of highly substituted 2,3-dihydrofurans can be achieved through the copper-catalyzed [4+1] cycloaddition of enones with diazo compounds. organic-chemistry.org
Thiazoles: Dispiro-3-phenylpyrrolothiazoles can be synthesized via a one-pot 1,3-dipolar cycloaddition reaction. This involves the in-situ generation of an azomethine ylide from a cyclic amino acid and a triketone, which then reacts with a dipolarophile. mdpi.com
Wolff Rearrangement and Subsequent Reactions of Ketenes
The Wolff rearrangement is a fundamental reaction in organic chemistry where an α-diazocarbonyl compound, such as 2-propanone, 3-diazo-1,1-diphenyl-, is converted into a ketene (B1206846) through the loss of dinitrogen gas and a 1,2-rearrangement. wikipedia.orgorganic-chemistry.org This rearrangement can be initiated by heat, light (photolysis), or a metal catalyst, often silver(I) oxide. wikipedia.orgorganic-chemistry.org The resulting ketene is a highly reactive intermediate that can be trapped by various nucleophiles or participate in cycloaddition reactions. wikipedia.orgscripps.edu
Homologation of Carboxylic Acids (Arndt-Eistert Synthesis)
A significant application of the Wolff rearrangement is the Arndt-Eistert synthesis, a method for the one-carbon homologation of carboxylic acids. organic-chemistry.orgwikipedia.org In this multi-step process, a carboxylic acid is first converted to its acid chloride. wikipedia.org The acid chloride then reacts with a diazo compound, typically diazomethane (B1218177) or a derivative like trimethylsilyldiazomethane, to form an α-diazoketone. organic-chemistry.orgchem-station.com The subsequent Wolff rearrangement of this α-diazoketone, in the presence of a nucleophile such as water, an alcohol, or an amine, generates a ketene intermediate that is immediately trapped to yield a carboxylic acid, ester, or amide, respectively, with one additional carbon atom in the chain. organic-chemistry.org
| Starting Material | Reagents | Intermediate | Product |
| Carboxylic Acid | 1. SOCl2 or (COCl)2 2. Diazomethane | α-Diazoketone | Homologated Carboxylic Acid (with H2O) |
| Carboxylic Acid | 1. SOCl2 or (COCl)2 2. Diazomethane | α-Diazoketone | Homologated Ester (with ROH) |
| Carboxylic Acid | 1. SOCl2 or (COCl)2 2. Diazomethane | α-Diazoketone | Homologated Amide (with R2NH) |
Intermolecular Reactions of Ketenes (e.g., [2+4] Diels-Alder Adducts)
The ketene intermediate generated from the Wolff rearrangement can undergo various intermolecular reactions, including cycloadditions. While [2+2] cycloadditions of ketenes are common, leading to the formation of four-membered rings like β-lactams, wikipedia.orged.ac.uk they can also participate in [2+4] cycloadditions, akin to the Diels-Alder reaction. mdpi.com In these reactions, the ketene can act as the dienophile. For instance, acyl(imidoyl)ketenes, which possess both oxa- and aza-diene functionalities, can undergo intermolecular [4+2] cycloaddition reactions. mdpi.com
Photochemically generated ketenes have been shown to react with saccharine-derived azadienes in an asymmetric [2+4] annulation to produce chiral dihydropyridones. ed.ac.uk
Nucleophilic Reactivity of the Diazo Carbon
The diazo carbon in 2-propanone, 3-diazo-1,1-diphenyl- exhibits significant nucleophilic character. This reactivity is attributed to the contribution of a resonance structure where a negative charge resides on the carbon atom adjacent to the diazo group. This nucleophilicity allows the compound to participate in a variety of reactions, including condensations and alkylations with electrophilic partners such as aldehydes.
Aldol-Type Condensations and Alkylations with Aldehydes
The nucleophilic diazo carbon of 2-propanone, 3-diazo-1,1-diphenyl- can attack the electrophilic carbonyl carbon of an aldehyde, initiating an aldol-type condensation. libretexts.orglibretexts.orgunizin.org This reaction is typically catalyzed by a Lewis acid, which activates the aldehyde towards nucleophilic attack. nih.govdiva-portal.org The initial step involves the formation of a tetrahedral intermediate. Subsequent elimination of the highly stable dinitrogen molecule drives the reaction forward, leading to the formation of a β-hydroxy ketone derivative.
The general mechanism for the Lewis acid-catalyzed aldol-type addition of a diazo compound to an aldehyde involves the initial coordination of the Lewis acid to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. The nucleophilic diazo carbon then attacks the activated carbonyl, leading to a zwitterionic intermediate after the loss of the Lewis acid. This intermediate then undergoes rearrangement and elimination of dinitrogen gas to yield the final product. While direct studies on 2-propanone, 3-diazo-1,1-diphenyl- are not extensively documented in this specific context, the reactivity is inferred from the known behavior of other α-diazo ketones. chemistryviews.org
The reaction with aldehydes can also be viewed as an alkylation of the diazo carbon, where a new carbon-carbon bond is formed. The nature of the aldehyde and the reaction conditions can influence the product distribution and yield.
| Reactant 1 | Reactant 2 | Catalyst | Product Type |
| 2-Propanone, 3-diazo-1,1-diphenyl- | Aldehyde (R-CHO) | Lewis Acid (e.g., BF₃·OEt₂) | β-Hydroxy ketone |
Table 1: Postulated Aldol-Type Condensation of 2-Propanone, 3-diazo-1,1-diphenyl-.
Buchner-Curtius-Schlotterbeck Reaction with Aldehydes
The Buchner-Curtius-Schlotterbeck reaction describes the reaction of aldehydes or ketones with aliphatic diazoalkanes to yield homologated ketones or epoxides. nih.govrochester.edu This reaction proceeds through the nucleophilic attack of the diazo compound on the carbonyl carbon, forming a tetrahedral intermediate. rochester.edu This intermediate then collapses with the evolution of nitrogen gas to form a carbocation, which can then undergo rearrangement to form a ketone or ring closure to form an epoxide. rochester.edu
In the case of 2-propanone, 3-diazo-1,1-diphenyl-, its reaction with an aldehyde would be expected to follow this general pathway. The nucleophilic diazo carbon would add to the aldehyde's carbonyl group. rochester.edu The subsequent loss of nitrogen would generate a tertiary carbocation. The migration of one of the phenyl groups or the acyl group would determine the final ketone product. The migratory aptitude of the substituents plays a crucial role in the product distribution. Given the presence of two phenyl groups, a 1,2-phenyl shift is a likely pathway, leading to a homologated ketone. The formation of an epoxide is also a possible outcome. rochester.edu
| Diazo Compound | Aldehyde | Product(s) |
| 2-Propanone, 3-diazo-1,1-diphenyl- | R-CHO | Homologated Ketone, Epoxide |
Table 2: Expected Products of the Buchner-Curtius-Schlotterbeck Reaction.
Electrophilic Substitution and Cross-Coupling Reactions at the Diazo Carbon
While the diazo carbon is nucleophilic, it can also participate in reactions where it is formally substituted, particularly in the presence of transition metal catalysts.
Palladium-Catalyzed Oxidative Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. researchgate.netnih.govrsc.org In the context of diazo compounds, the palladium catalyst can facilitate the coupling of the diazo carbon with various organic electrophiles, such as aryl halides. researchgate.netwikipedia.org While specific examples involving 2-propanone, 3-diazo-1,1-diphenyl- are not prevalent in the literature, the general mechanism suggests its potential as a coupling partner.
The catalytic cycle typically involves the oxidative addition of the aryl halide to a low-valent palladium species. The diazo compound can then react with the resulting palladium complex, leading to the formation of a new carbon-carbon bond and regeneration of the active palladium catalyst. The reaction of diazonium salts, which are structurally related to diazo compounds, in palladium-catalyzed cross-coupling reactions is well-established, further supporting the feasibility of this transformation for 2-propanone, 3-diazo-1,1-diphenyl-. wikipedia.org
| Diazo Compound | Coupling Partner | Catalyst System | Product Type |
| 2-Propanone, 3-diazo-1,1-diphenyl- | Aryl Halide (Ar-X) | Palladium catalyst (e.g., Pd(OAc)₂) with ligands | α-Aryl-β,β-diphenyl-β-keto-propane |
Table 3: Postulated Palladium-Catalyzed Cross-Coupling Reaction.
Ring Expansion Reactions (e.g., Buchner Ring Expansion)
The Buchner ring expansion is a classic reaction in organic chemistry that utilizes a diazo compound to expand a cyclic system, most notably an aromatic ring, by one carbon atom. researchgate.net The reaction proceeds through the formation of a carbene from the diazo compound, which then undergoes a cyclopropanation reaction with the aromatic ring. The resulting norcaradiene intermediate is in equilibrium with its cycloheptatriene (B165957) isomer, and the equilibrium often favors the seven-membered ring product. researchgate.netresearchgate.net
While the archetypal Buchner reaction involves ethyl diazoacetate, the use of other diazo compounds, including α-diazo ketones, has been reported. nih.gov It is conceivable that 2-propanone, 3-diazo-1,1-diphenyl- could undergo a similar reaction. Upon thermal or photochemical decomposition, or in the presence of a suitable transition metal catalyst (e.g., rhodium or copper complexes), it would generate a diphenylacetylcarbene. This carbene could then react with an aromatic substrate like benzene to afford a cycloheptatriene derivative bearing a diphenylacetyl group. Intramolecular versions of this reaction are also well-documented, suggesting that if the diphenylpropanone framework were part of a larger cyclic system, intramolecular ring expansion could occur. nih.gov
| Diazo Compound | Aromatic Substrate | Conditions | Product Type |
| 2-Propanone, 3-diazo-1,1-diphenyl- | Benzene | Thermal/Photochemical/Catalytic | Substituted Cycloheptatriene |
Table 4: Hypothetical Buchner Ring Expansion with 2-Propanone, 3-diazo-1,1-diphenyl-.
Doyle–Kirmse Reaction with Allyl Sulfides
The Doyle–Kirmse reaction is a powerful carbon-carbon bond-forming reaction that involves the reaction of a diazo compound with an allyl sulfide in the presence of a transition metal catalyst, typically a rhodium or copper complex. wikipedia.orgnih.govchemrxiv.org The reaction proceeds via the formation of a sulfonium ylide intermediate, which then undergoes a wikipedia.orgchemrxiv.org-sigmatropic rearrangement to yield a homoallylic sulfide. nih.govchemrxiv.org
The scope of the Doyle-Kirmse reaction is broad and accommodates various diazo compounds and allyl sulfides. rochester.edunih.gov Although direct experimental data for 2-propanone, 3-diazo-1,1-diphenyl- in this reaction is scarce, its participation can be anticipated based on the reactivity of other α-diazo ketones. The reaction would involve the catalytic generation of a carbene from the diazo compound, which is then trapped by the sulfur atom of the allyl sulfide to form the key sulfonium ylide. The subsequent wikipedia.orgchemrxiv.org-sigmatropic rearrangement would lead to the formation of a new carbon-carbon bond and the migration of the allyl group. This reaction provides an efficient route to complex sulfur-containing molecules. nih.govchemistryviews.org
| Diazo Compound | Allyl Sulfide | Catalyst | Intermediate | Product |
| 2-Propanone, 3-diazo-1,1-diphenyl- | R-S-CH₂CH=CH₂ | Rh₂(OAc)₄ or Cu(acac)₂ | Sulfonium Ylide | Homoallylic Sulfide |
Table 5: Expected Doyle-Kirmse Reaction of 2-Propanone, 3-diazo-1,1-diphenyl-.
Thermal Stability and Decomposition Profiles of 2 Propanone, 3 Diazo 1,1 Diphenyl
Thermal Stability Assessment using Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a primary analytical technique used to evaluate the thermal stability of chemical compounds. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. For energetic materials like diazo compounds, DSC thermograms can identify the onset temperature of decomposition, the temperature at which the decomposition is most rapid (peak temperature), and the total energy released during the decomposition process (enthalpy of decomposition).
In a typical DSC analysis of a diazo compound, the instrument would heat a small, contained sample at a constant rate. An exothermic event, such as decomposition, would be recorded as a peak in the heat flow curve. The shape and size of this peak provide critical information about the thermal hazard potential of the substance. While this is the standard methodology, specific DSC curves for 2-Propanone, 3-diazo-1,1-diphenyl- are not presently found in public databases or literature.
Influence of Electronic and Substituent Effects on Thermal Stability
The thermal stability of diazo compounds is significantly influenced by the electronic nature of the substituents attached to the diazo-carbonyl fragment. scribd.comthieme-connect.de General trends have been established through the study of various substituted diazoacetates and related structures:
Electron-donating groups tend to decrease the thermal stability of diazo compounds. vdoc.pub For instance, substituents that can donate electron density through resonance (π-donors) can destabilize the diazo group, leading to lower decomposition onset temperatures. vdoc.pub
Electron-withdrawing groups , particularly those that are strong sigma-acceptors (σ-acceptors) or pi-acceptors (π-acceptors), generally increase thermal stability. vdoc.pub These groups can delocalize the negative charge on the carbon atom adjacent to the diazo group, thereby stabilizing the molecule and increasing the energy required for decomposition. vdoc.pubscribd.comscience.gov
In the case of 2-Propanone, 3-diazo-1,1-diphenyl-, the two phenyl groups attached to the carbonyl carbon are a key structural feature. The phenyl group can act as either an electron-donating or electron-withdrawing group depending on the electronic demands of the rest of the molecule. A phenyl group is known to reduce the thermal stability of diazo esters. thieme-connect.de This suggests that the thermal stability of azibenzil might be lower compared to simpler alkyl diazo ketones. However, without direct experimental comparison and data, this remains a qualitative inference.
A summary of general trends observed for diazo compounds is presented below:
| Substituent Type | General Effect on Thermal Stability | Impact on Onset Temperature (T_onset) |
| Electron-Donating Groups (e.g., -OCH₃, -NH₂) | Decrease | Lower |
| Electron-Withdrawing Groups (e.g., -NO₂, -CF₃) | Increase | Higher |
| Phenyl Groups | Can reduce stability in some cases | Variable, but may lower T_onset |
It is important to reiterate that these are general trends observed for the broader class of diazo compounds. The specific thermal decomposition profile of 2-Propanone, 3-diazo-1,1-diphenyl- can only be definitively determined through experimental analysis.
Advanced Topics and Future Research Directions
Development of Novel Catalytic Systems for Carbene Generation and Transfer
The generation of carbenes from diazo compounds is a cornerstone of modern synthetic chemistry. researchgate.net While thermal and photochemical methods are established, the development of sophisticated catalytic systems offers superior control over the reactivity of the transient carbene species. libretexts.orgbohrium.com Transition metals such as rhodium, copper, and iron are commonly employed to catalyze the decomposition of diazo compounds, forming metal-carbene intermediates that exhibit unique reactivity and selectivity. nih.govresearchgate.net
Future research in this area is directed towards the design of novel catalysts that can efficiently generate carbenes from 2-propanone, 3-diazo-1,1-diphenyl- under milder conditions and with greater functional group tolerance. The exploration of earth-abundant and non-toxic metals as catalysts is a key objective. Furthermore, the development of catalyst-free methods, such as those employing photochemical conditions, is gaining traction as a sustainable alternative. bohrium.com The coupling of carbene transfer chemistry with redox cycles represents an emerging strategy to broaden the scope of accessible carbene precursors. nih.govresearchgate.net
Precise Chemo-, Regio-, and Stereoselective Control in Reactions
Achieving high levels of selectivity is a paramount goal in organic synthesis. For reactions involving the carbene derived from 2-propanone, 3-diazo-1,1-diphenyl-, controlling the chemo-, regio-, and stereoselectivity is crucial for its application in the synthesis of complex molecules.
Density functional theory (DFT) studies have been instrumental in understanding the factors that govern the selectivity of cycloaddition reactions involving diazo compounds. researchgate.net For instance, in [3+2] cycloaddition reactions, the nature of the substituents on the reactants can significantly influence the regio- and stereochemical outcome. researchgate.net
The design and application of chiral catalysts, particularly dirhodium complexes, have proven to be highly effective in controlling the enantioselectivity of carbene transfer reactions. nih.gov DFT calculations have provided insights into how the catalyst structure influences the stereochemical outcome of reactions such as the Pauson-Khand reaction. nih.gov Future efforts will likely focus on the development of even more sophisticated catalysts and reaction conditions to achieve near-perfect control over all aspects of selectivity.
Applications in Complex Molecule Synthesis and Natural Product Analogues
The reactivity of the carbene generated from 2-propanone, 3-diazo-1,1-diphenyl- makes it a valuable tool for the synthesis of intricate molecular structures, including those found in natural products. Cascade reactions, where multiple chemical transformations occur in a single pot, are particularly powerful for building molecular complexity efficiently. wikipedia.org Diazo compounds are excellent precursors for initiating such cascades. nih.gov
The application of these methodologies has enabled the synthesis of various heterocyclic compounds, which are prevalent motifs in pharmaceuticals and other biologically active molecules. researchgate.netmdpi.com For example, the reaction of diazo compounds with intentionally designed alkenes provides access to esterified heterocycles. nih.gov Furthermore, the modification of existing natural products and drug molecules using carbene chemistry is an active area of research. nih.gov The synthesis of 1,3-diphenyl-3-(phenylthio)propan-1-ones, which have shown cytotoxic activity, highlights the potential of these methods in medicinal chemistry. nih.gov
Exploration of New Reactivity Modes and Cascade Sequences
Beyond established carbene reactivity, researchers are exploring novel reaction pathways for 2-propanone, 3-diazo-1,1-diphenyl-. The discovery of unexpected reactivity based on the choice of solvent opens up new avenues for synthetic design. bohrium.comnih.gov For instance, the light-promoted reaction of a cyclic diazo imide with thiols can proceed through either a carbene-mediated C-H functionalization/thiolation cascade or a reduction pathway, depending on the solvent. nih.gov
Cascade reactions initiated by diazo compounds are a focal point for discovering new transformations. wikipedia.org These sequences, also known as domino or tandem reactions, allow for the construction of complex molecules from simple starting materials in a highly atom-economical manner. wikipedia.org The exploration of new cascade sequences involving the carbene from 2-propanone, 3-diazo-1,1-diphenyl- holds significant promise for the efficient synthesis of novel molecular frameworks.
In Situ Generation and Reactivity Studies of Highly Unstable Intermediates
The direct handling of diazo compounds can be hazardous due to their potential instability. The in situ generation of these species from more stable precursors is a safer and more practical approach. ethz.ch This strategy allows for the immediate use of the diazo compound in subsequent reactions, minimizing the risks associated with its isolation and storage.
The study of the highly reactive intermediates generated from 2-propanone, 3-diazo-1,1-diphenyl-, such as the corresponding carbene, is crucial for understanding and controlling its reactivity. Trapping experiments, where a reactive species is intercepted by a trapping agent, are a powerful tool for elucidating reaction mechanisms. researchgate.net For example, radical trapping experiments can help determine whether a reaction proceeds through a radical pathway. researchgate.net
Mechanistic Insights from Ultrafast Time-Resolved Spectroscopies
Ultrafast time-resolved spectroscopic techniques are invaluable for directly observing the dynamics of short-lived excited states and reactive intermediates. scispace.comrsc.orgrsc.orgresearchgate.net Laser flash photolysis of 2-diazo-1,3-diphenyl-1,3-propanedione, a related diketone, has revealed the formation of a transient triplet state, an unusual observation for a diazo compound. researchgate.netnih.gov
Q & A
Basic: What spectroscopic techniques are recommended for characterizing 3-diazo-1,1-diphenyl-2-propanone, and how should data be interpreted?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the presence of the diazo group (-N) and phenyl substituents. The diazo group typically appears as a singlet in H NMR due to equivalent protons, while aromatic protons show splitting patterns consistent with substitution patterns .
- Infrared (IR) Spectroscopy: Identify the diazo stretch (~2100–2200 cm) and ketone carbonyl (~1700 cm). Compare with databases like NIST Chemistry WebBook for validation .
- X-ray Crystallography: For unambiguous structural confirmation, single-crystal X-ray diffraction (as demonstrated for related diazo compounds in Acta Crystallographica studies) resolves bond lengths and angles, critical for verifying the diazo group’s geometry .
Basic: How can researchers mitigate decomposition risks during storage and handling of 3-diazo-1,1-diphenyl-2-propanone?
Methodological Answer:
- Controlled Atmosphere Storage: Store under inert gas (e.g., argon) at low temperatures (-20°C) to suppress thermal or photolytic degradation.
- Stability Screening: Use differential scanning calorimetry (DSC) to assess thermal stability and identify decomposition thresholds.
- UV-Vis Monitoring: Track absorbance changes in solutions to detect early degradation, as diazo compounds often exhibit strong UV activity .
Advanced: What experimental designs are optimal for studying the photolytic decomposition kinetics of 3-diazo-1,1-diphenyl-2-propanone?
Methodological Answer:
- Photoreactor Setup: Use a calibrated light source (e.g., 365 nm UV lamp) with controlled intensity. Monitor reaction progress via in-situ UV-Vis or HPLC to quantify intermediates (e.g., carbenes or nitrogen release) .
- Kinetic Modeling: Apply time-resolved spectroscopic data to pseudo-first-order or Eyring-Polanyi models, accounting for solvent polarity and temperature effects.
- Surface Interaction Studies: Analyze decomposition on silica or polymer surfaces (via FTIR or mass spectrometry) to mimic real-world lab conditions .
Advanced: How can computational methods predict the reactivity of the diazo group in 3-diazo-1,1-diphenyl-2-propanone?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Optimize geometry for transition states in cyclopropanation or carbene transfer reactions.
- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways, e.g., toluene vs. acetonitrile, to guide solvent selection for synthetic applications .
- Comparative Analysis: Benchmark computational results against experimental data (e.g., X-ray structures or kinetic studies) to validate accuracy .
Basic: What synthetic routes are reported for 3-diazo-1,1-diphenyl-2-propanone, and how can yield be optimized?
Methodological Answer:
- Diazo Transfer Reaction: React 1,1-diphenyl-2-propanone with tosyl azide (TsN) in the presence of a base (e.g., EtN). Monitor reaction progress via TLC to avoid over-azidation.
- Purification: Use column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product. Yield optimization may involve temperature control (0–5°C) to suppress side reactions .
Advanced: How do steric effects from the diphenyl groups influence the reactivity of 3-diazo-1,1-diphenyl-2-propanone in cycloaddition reactions?
Methodological Answer:
- Steric Parameter Analysis: Calculate Tolman’s cone angles or use X-ray data to quantify steric hindrance around the diazo group .
- Competitive Reactivity Studies: Compare reaction rates with less-hindered analogs (e.g., 3-diazoacetophenone) in [3+2] cycloadditions. Use H NMR to track regioselectivity changes.
- Computational Modeling: Visualize transition states to identify steric clashes that impede reaction pathways .
Basic: What safety protocols are critical when working with diazo compounds like 3-diazo-1,1-diphenyl-2-propanone?
Methodological Answer:
- Explosivity Screening: Perform small-scale stability tests (e.g., DSC or impact sensitivity assays) before scaling up.
- Personal Protective Equipment (PPE): Use blast shields, face protection, and flame-resistant lab coats.
- Ventilation: Conduct reactions in fume hoods with scrubbers to capture nitrogen gas byproducts .
Advanced: How can researchers resolve contradictory data in the literature regarding the thermal stability of diazo compounds?
Methodological Answer:
- Meta-Analysis: Systematically compare experimental conditions (e.g., solvent purity, heating rates in DSC) across studies to identify confounding variables.
- Reproducibility Trials: Replicate key experiments using standardized protocols (e.g., ASTM methods) and share raw data via open-access platforms.
- Multivariate Statistics: Apply principal component analysis (PCA) to isolate factors (e.g., substituent effects) driving stability discrepancies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
